N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
Description
This compound features a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group at position 2. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, contributing to metabolic stability and target binding .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-15-3-2-4-17(11-15)22-26-23(31-27-22)18-7-10-21(30)28(13-18)14-20(29)25-12-16-5-8-19(24)9-6-16/h2-11,13H,12,14H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFMIQFKWJXKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features various functional groups that may interact with biological systems, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN5O3 |
| Molecular Weight | 423.44 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)C(=O)NCC2=NC(=NC=C2)SC(=O)NCC(F)=C)F |
Biological Activity
The biological activity of this compound has been explored in several studies. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in breast cancer cells by modulating pathways associated with cell survival and apoptosis .
Antimicrobial Properties
In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Notably, it shows inhibitory activity against stearoyl-CoA desaturase (SCD), which is crucial in fatty acid metabolism . This inhibition could have implications for metabolic disorders and obesity-related conditions.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various biological contexts:
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours, indicating strong anticancer potential.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its broad-spectrum antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Differences:
Core Heterocycle: The target compound uses a pyridinone core, whereas analogs like 23 and employ spiro oxazolidinedione or indene-oxazolidinone systems. The pyrazolo[3,4-d]pyrimidinone core in introduces a fused bicyclic system, altering electron distribution and binding kinetics.
Substituent Effects :
- The 3-methylphenyl group on the oxadiazole ring in the target compound may enhance hydrophobic interactions compared to the morpholine sulfonyl group in , which introduces polar sulfonamide interactions.
- The trifluoroethyl or trifluorohexenyl groups in improve metabolic stability and membrane permeability via fluorine’s electronegativity and lipophilicity.
Pharmacological Profiles: Compounds with spiro architectures (e.g., 23) demonstrate higher potency in kinase inhibition due to pre-organized binding conformations . The pyridinone-morpholine sulfonyl analog shows moderate antiproliferative activity, suggesting divergent biological targets compared to the oxadiazole-containing compounds.
Research Findings and Trends
- Synthetic Accessibility : The target compound’s 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives under mild conditions (e.g., Cs₂CO₃ in DMF, as in ). This contrasts with spiro systems in , which require multi-step enantioselective syntheses.
- SAR Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
